![molecular formula C18H17NO2S2 B2872958 Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704558-65-5](/img/structure/B2872958.png)

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

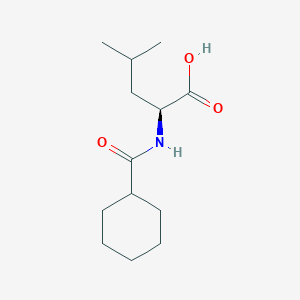

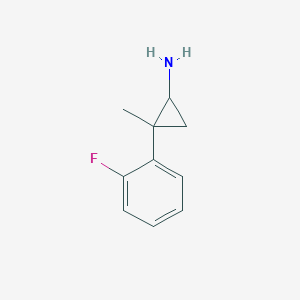

“Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that likely contains a benzo[b]thiophene motif . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . The benzo[b]furan motif, which is structurally similar to benzo[b]thiophene, has been found to have significant therapeutic potential .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex chemical reactions . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Additionally, thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of “this compound” is likely complex due to the presence of multiple heterocyclic rings . These rings can participate in diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely complex and may involve various types of reactions . For instance, the rates of cleavage of RCHSiMe by 2.00-NaOMe in MeOH or MeOD at 50 °C have been determined for R = furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl .科学的研究の応用

Synthesis Techniques and Chemical Properties

A key area of research involving this compound relates to its synthesis and the exploration of its chemical properties. Innovative synthesis methods such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction have been developed to produce derivatives of benzo[b]thiophene efficiently. This methodology is notable for its good yields, high selectivity, low catalyst loading, and rapid reaction times, demonstrating the compound's versatility in chemical synthesis (B. Reddy et al., 2012).

Pharmacological Applications

The benzo[b]thiophene core structure, along with its derivatives, exhibits a wide range of biological activities, making it an attractive target for pharmacological applications. For instance, derivatives have been synthesized and evaluated for their potential as inhibitors of tubulin polymerization and inducers of apoptosis. Some compounds in this series showed significant activity against cancer cell lines, indicating the compound's relevance in cancer research and potential therapeutic applications (A. Kamal et al., 2014).

Material Science Applications

In material science, the compound and its derivatives have been explored for their utility in enhancing the efficiency of polymer solar cells. The treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells with specific solvents led to a significant improvement in device efficiency, highlighting the compound's potential in the development of advanced materials for energy applications (Huiqiong Zhou et al., 2013).

Antimicrobial and Anti-inflammatory Activities

The compound's derivatives have also been investigated for their antimicrobial and anti-inflammatory activities, underscoring their potential in addressing various health issues. Synthesis and characterization of new benzo[b]thiophene derivatives have led to the identification of molecules with potent antibacterial, antifungal, and anti-inflammatory properties, indicating the broad applicability of this compound in medicinal chemistry (A. Isloor et al., 2010).

将来の方向性

The future directions for “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could involve further exploration of its therapeutic potential . Given the significant therapeutic potential of benzo[b]furan derivatives, there may be interest in further investigating the biological activities of this compound .

作用機序

Target of Action

The primary target of Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

serotonin system and related pathways. Serotonin is a key neurotransmitter involved in numerous physiological functions and psychiatric disorders .

Result of Action

Given its target, it is likely that it impacts theserotonin system , potentially leading to changes in mood, appetite, sleep, and other physiological functions .

特性

IUPAC Name |

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHLWASZBYXVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)

![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)

![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)